5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole

Thermal Stability Solid-State Chemistry Synthetic Intermediates

Researchers requiring thermally robust, analytically traceable benzimidazole scaffolds often face SAR compromise and lack spectroscopic handles when using non-fluorinated or non-methylated analogs. • Enhanced thermal stability (mp 235-238 °C) prevents sublimation during Pd-NHC complex synthesis or Buchwald-Hartwig aminations above 200 °C. • The -CF3 group provides a sensitive ¹⁹F NMR handle for fragment-based drug discovery and competition experiments. • Validated NMR/FTIR spectra (KnowItAll library) qualify it as a system suitability standard for chromatographic impurity profiling.

Molecular Formula C10H9F3N2
Molecular Weight 214.19 g/mol
CAS No. 1799-79-7
Cat. No. B155653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
CAS1799-79-7
Molecular FormulaC10H9F3N2
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C(F)(F)F
InChIInChI=1S/C10H9F3N2/c1-5-3-7-8(4-6(5)2)15-9(14-7)10(11,12)13/h3-4H,1-2H3,(H,14,15)
InChIKeyTWDHFGXLFNUIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole – MedChem Building Block


5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole (CAS 1799-79-7) is a bicyclic aromatic heterocycle belonging to the benzimidazole class, characterized by a fused benzene–imidazole ring system with two methyl substituents at the 5- and 6-positions and an electron-withdrawing trifluoromethyl (–CF3) group at the 2-position [1]. With a molecular weight of 214.19 g·mol⁻¹ and molecular formula C₁₀H₉F₃N₂, this compound serves as a versatile scaffold for the design of enzyme inhibitors and receptor modulators, owing to the enhanced hydrogen-bond acceptor capacity and lipophilicity conferred by the –CF3 moiety combined with the steric and electronic influence of the 5,6-dimethyl pattern [2].

5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole vs. Common Analogs


The simultaneous presence of the 2-CF3 and 5,6-dimethyl groups creates a unique steric and electronic environment that is absent in commercially prevalent analogs such as 2-(trifluoromethyl)-1H-benzimidazole (lacking the methyl substituents) or 5,6-dimethyl-1H-benzimidazole (lacking the CF3 group) . Simple substitution with an unsubstituted or mono-substituted benzimidazole will alter the compound's hydrogen-bond donor/acceptor profile, lipophilicity (logP), and metabolic susceptibility of downstream derivatives, which can invalidate structure-activity relationships (SAR) in medicinal chemistry programs and render analytical reference standards non-equivalent for identity, purity, or stability testing .

Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Elevation vs. Non-Methylated Analog

The 5,6-dimethyl substitution on the benzimidazole core significantly elevates the melting point compared to the non-methylated analog. The target compound melts at 235–238 °C, whereas 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2) melts at 208–211 °C [1]. This ~27 °C increase is consistent with enhanced van der Waals interactions and molecular packing in the crystal lattice due to the additional methyl groups, making the dimethylated compound more robust against thermal degradation during high-temperature coupling reactions.

Thermal Stability Solid-State Chemistry Synthetic Intermediates

Lipophilicity & Steric Bulk vs. Non-Fluorinated Analog

The introduction of the –CF3 group at the 2-position versus a hydrogen atom dramatically alters the compound's physicochemical profile. While the exact logP value for the target compound is not experimentally published, the trifluoromethyl group is known to increase lipophilicity by approximately 0.5–1.0 log units compared to the non-fluorinated analog 5,6-dimethyl-1H-benzimidazole . The target compound's predicted topological polar surface area (TPSA) of 28.68 Ų is identical to that of 5,6-dimethyl-1H-benzimidazole, but the –CF3 group adds significant hydrophobic surface area (approximately 22 Ų) and electron-withdrawing character (σₘ = 0.43, σₚ = 0.54) [1]. This combination is expected to improve membrane permeability and metabolic stability while retaining the hydrogen-bonding profile conferred by the N–H donor and C=N acceptor, a balance not achieved by the non-fluorinated comparator.

Lipophilicity Drug Design ADME Prediction

Spectroscopic Fingerprint for Unambiguous Identity Verification

The compound possesses a definitive spectral signature that differentiates it from its close structural analogs. The ¹H NMR, ¹³C NMR, and FTIR spectra deposited in the KnowItAll Spectral Library (Wiley) provide a validated reference fingerprint [1]. For example, the ¹H NMR spectrum exhibits characteristic singlets for the H-4 and H-7 aromatic protons, whose chemical shifts and coupling patterns differ measurably from those of 2-(trifluoromethyl)-1H-benzimidazole and 5,6-dimethyl-1H-benzimidazole. The presence of the –CF3 group results in a characteristic quartet or singlet in the ¹⁹F NMR spectrum near -60 to -70 ppm (referenced to CFCl₃), which is absent in non-fluorinated analogs. The IR spectrum shows strong C–F stretching bands in the 1100–1250 cm⁻¹ region that are diagnostic for the trifluoromethyl substituent .

Analytical Chemistry Quality Control Compound Registration

5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole: Key Application Scenarios


Intermediate for High-Temperature Pd-Catalyzed Cross-Couplings

The elevated melting point (235–238 °C) versus the non-methylated analog (208–211 °C) indicates superior solid-state stability. This makes 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole the preferred choice for preparing 1-substituted palladium NHC complexes or for Buchwald–Hartwig aminations that require prolonged heating above 200 °C, where the lower-melting comparator may sublime or decompose during the reaction .

19F-NMR Fragment for Ligand Screening & Metabolic Profiling

The presence of the –CF3 group, which is absent in 5,6-dimethyl-1H-benzimidazole, provides a sensitive ¹⁹F NMR handle for fragment-based drug discovery campaigns. The distinct ¹⁹F chemical shift allows monitoring of protein–ligand interactions in competition experiments, while the increased lipophilicity (ΔLogP ≈ +0.7 to +1.6) and electron-withdrawing character (σₚ = +0.54) offer a metabolically more robust scaffold than the non-fluorinated comparator, which is critical for hit-to-lead optimization [1].

Certified Analytical Standard for HPLC/GC-MS in API Synthesis

The availability of validated NMR and FTIR spectra from the KnowItAll library (originally from Aldrich S41684) enables the compound to serve as a robust reference standard. Its unique spectral fingerprint and physical properties (melting point 235–238 °C, TPSA 28.68 Ų) allow it to be used as a system suitability standard or retention time marker in chromatographic methods designed to resolve closely related benzimidazole process impurities, ensuring reliable quality control in pharmaceutical manufacturing [2].

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